molecular formula C15H15ClN2O3 B1460417 N-(3-Amino-4-chlorophenyl)-2-(4-methoxyphenoxy)-acetamide CAS No. 1020054-57-2

N-(3-Amino-4-chlorophenyl)-2-(4-methoxyphenoxy)-acetamide

Cat. No. B1460417
CAS RN: 1020054-57-2
M. Wt: 306.74 g/mol
InChI Key: UYKQNHNRQYRFOS-UHFFFAOYSA-N
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Description

N-(3-Amino-4-chlorophenyl)-2-(4-methoxyphenoxy)-acetamide, more commonly known as m-chlorophenylpiperazine (mCPP), is a synthetic compound that has recently been studied for its potential therapeutic benefits. mCPP is a centrally-active psychostimulant and is structurally related to the serotonin-reuptake inhibitor fluoxetine (Prozac). It has been used in research studies to investigate the role of serotonin in various neurological and psychological disorders, including depression, anxiety, and obsessive-compulsive disorder (OCD).

Scientific Research Applications

Catalytic Hydrogenation and Synthesis

Catalytic hydrogenation techniques have been applied to similar compounds for the green synthesis of intermediates used in the production of azo disperse dyes. This process benefits from novel catalysts offering high activity, selectivity, and stability, reducing the environmental impact compared to traditional methods (Zhang Qun-feng, 2008).

Synthesis of Chemical Intermediates

The synthesis of complex chemical structures from simpler precursors involves multiple steps, including acetylation, methylation, and various rearrangements. These methods are crucial for creating compounds with potential applications in pharmaceuticals and agrochemicals (Teng Da-wei, 2011).

Molecular Structure and Interaction Studies

Research into the molecular structure and hydrogen bonding of substituted N-(hydroxyphenyl)acetamides provides insights into the behavior of these compounds in different conditions, which is critical for designing drugs with desired properties (T. Romero & Angela Margarita, 2008).

Potential Pesticidal Applications

Derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide have been characterized for potential use as pesticides. Understanding their structure and properties could lead to the development of new, effective agrochemicals (E. Olszewska et al., 2009).

Anticancer and Antimicrobial Activity

Certain phenoxyacetamide derivatives have been synthesized and tested for their effectiveness against various cancer cell lines and microbial strains. This research direction underscores the therapeutic potential of such compounds in treating diseases (Kaiwan O. Rashid et al., 2021).

properties

IUPAC Name

N-(3-amino-4-chlorophenyl)-2-(4-methoxyphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3/c1-20-11-3-5-12(6-4-11)21-9-15(19)18-10-2-7-13(16)14(17)8-10/h2-8H,9,17H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYKQNHNRQYRFOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Amino-4-chlorophenyl)-2-(4-methoxyphenoxy)-acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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